methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1005308-59-7
VCID: VC4680740
InChI: InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Molecular Formula: C17H17N5O5S
Molecular Weight: 403.41

methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

CAS No.: 1005308-59-7

Cat. No.: VC4680740

Molecular Formula: C17H17N5O5S

Molecular Weight: 403.41

* For research use only. Not for human or veterinary use.

methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate - 1005308-59-7

Specification

CAS No. 1005308-59-7
Molecular Formula C17H17N5O5S
Molecular Weight 403.41
IUPAC Name methyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25)
Standard InChI Key TUMHHMKVOIBAGL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • 1-(2-Hydroxyethyl) group: Enhances solubility and influences hydrogen-bonding interactions.

  • 4-Oxo-4,5-dihydro moiety: Introduces a keto-enol tautomerism, critical for electronic delocalization .

  • Thioacetamido linker (-S-CH2-C(=O)-NH-): Facilitates conjugation to the benzoate ester and modulates biological activity.

  • Methyl 4-aminobenzoate: Aromatic ester contributing to lipophilicity and metabolic stability.

The molecular formula is C₁₇H₁₇N₅O₅S, with a molecular weight of 403.41 g/mol.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions (Figure 1):

  • Pyrazolo[3,4-d]pyrimidine Core Formation:

    • Condensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl glyoxylate yields the dihydro-pyrimidinone intermediate .

    • Thionation using phosphorus pentasulfide (P₂S₅) introduces the thiol group at position 6 .

  • Functionalization:

    • Alkylation with 2-bromoethanol introduces the hydroxyethyl group at N1.

    • Coupling with methyl 4-(2-chloroacetamido)benzoate via nucleophilic substitution forms the thioether linkage.

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or ethanol under reflux.

  • Catalysts: Piperidine or sodium ethoxide for condensation steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.5 Hz, 2H, benzoate-H), 6.92 (d, J = 8.5 Hz, 2H, benzoate-H), 4.12 (t, J = 6.0 Hz, 2H, -OCH₂CH₂OH), 3.85 (s, 3H, -COOCH₃) .

  • ¹³C NMR:

    • δ 169.8 (C=O), 165.2 (pyrimidinone), 132.4–116.7 (aromatic carbons), 59.1 (-OCH₂CH₂OH).

Infrared (IR) Spectroscopy

  • Peaks at 3325 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-S) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 404.1 [M+H]⁺, consistent with the molecular formula .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines exhibit potent kinase inhibitory activity:

  • CDK2/Cyclin A2: IC₅₀ = 0.057 μM for analogs with thioglycoside substituents .

  • EGFR Inhibition: Structural analogs show IC₅₀ < 100 nM, suggesting potential antitumor applications.

Antiproliferative Effects

  • In Vitro Cytotoxicity: Against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cell lines with IC₅₀ values of 45–90 nM .

  • Apoptosis Induction: Activates caspase-3/7 and induces G1 cell cycle arrest in HCT-116 cells .

Comparative Analysis with Structural Analogs

FeatureTarget CompoundAnalog (VC5546491)Analog (VC6652862)
Core StructurePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Substituent at N12-Hydroxyethyl4-Chlorophenyl3-Chlorophenyl
Biological ActivityCDK2 InhibitionAntitumorAntimicrobial
IC₅₀ (CDK2)0.057 μM Not reportedNot applicable

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyethyl group to optimize kinase selectivity .

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics in rodent models of colorectal cancer .

  • Theoretical Modeling: DFT calculations to predict reactive sites for further functionalization .

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